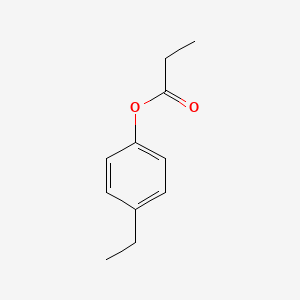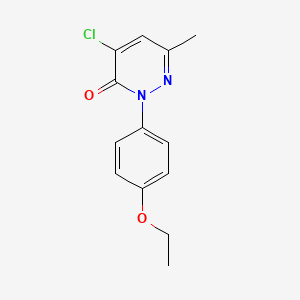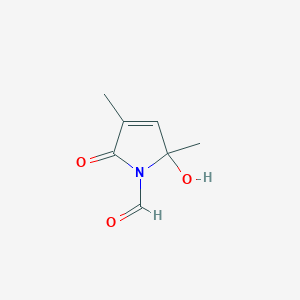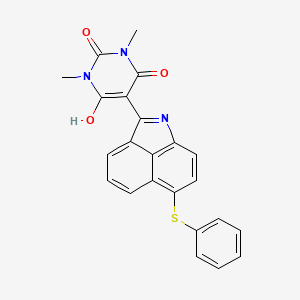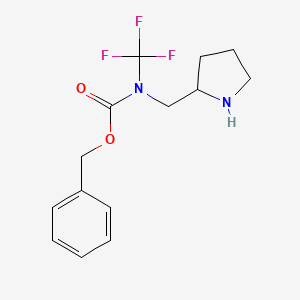
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzyl carbamate moietyThe pyrrolidine ring is known for its biological activity, while the trifluoromethyl group is often incorporated into drug molecules to enhance their pharmacokinetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the benzyl carbamate moiety. One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylating agent under basic conditions. The benzyl carbamate group can be introduced through a carbamoylation reaction using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
Oxidation: Pyrrolidinones
Reduction: Amines
Substitution: Substituted trifluoromethyl derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (pyrrolidin-2-ylmethyl)carbamate
- Benzyl (pyrrolidin-2-ylmethyl)(methyl)carbamate
- Benzyl (pyrrolidin-2-ylmethyl)(ethyl)carbamate
Uniqueness
Benzyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic properties and enhances its biological activity compared to similar compounds without the trifluoromethyl group .
Eigenschaften
Molekularformel |
C14H17F3N2O2 |
|---|---|
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
benzyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19(9-12-7-4-8-18-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI-Schlüssel |
CHQTYFGZSCGAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
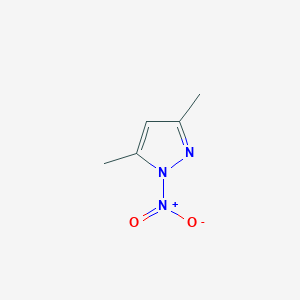
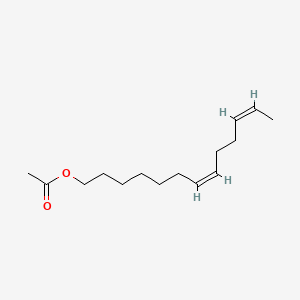
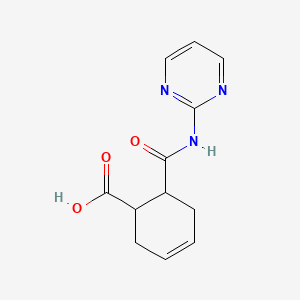
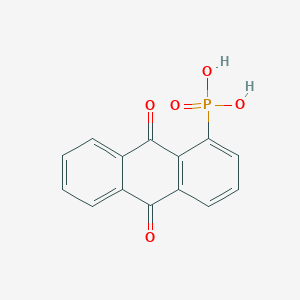
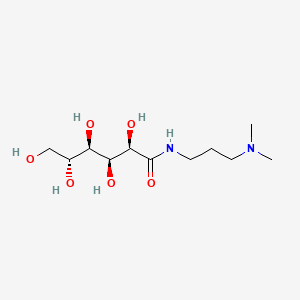
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
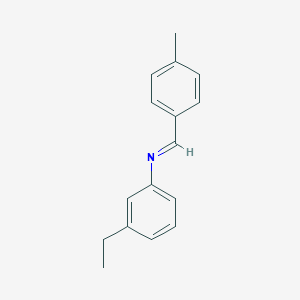
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
